molecular formula C10H16F3NO3 B13344960 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B13344960
M. Wt: 255.23 g/mol
InChI Key: OBSFSWARWUESMF-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted with a methoxymethyl group at position 3 and a trifluoromethyl group at position 4, linked to a propanoic acid chain. Its molecular formula is C₁₀H₁₄F₃NO₃, with a molecular weight of 253.22 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxymethyl group contributes to steric and electronic modulation.

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C10H16F3NO3/c1-17-6-7-4-14(3-2-9(15)16)5-8(7)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

OBSFSWARWUESMF-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative is reacted with methoxymethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Proline Derivatives

SNAP-7941 Derivatives (e.g., FE@SNAP, Tos@SNAP)
  • Structure: Pyrrolidine rings with substituents like methoxymethyl, difluorophenyl, and acetylated amino groups.
  • Key Differences : Lack of a trifluoromethyl group; instead, difluorophenyl or tosyloxyethyl groups dominate.
  • Functional Impact: The trifluoromethyl group in the target compound may improve hydrophobic interactions with protein binding pockets compared to difluorophenyl groups. The propanoic acid chain enhances solubility relative to SNAP-7941’s pyrimidinecarboxylate esters .
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid
  • Structure: Pyrrolidine ring with 2,5-dioxo groups and a propanoic acid chain.
  • Key Differences : Absence of methoxymethyl and trifluoromethyl groups; presence of polar dioxo substituents.
  • Functional Impact : The dioxo groups increase polarity, reducing membrane permeability compared to the target compound. Safety data indicate higher irritation risks (skin/eyes) due to reactive carbonyl groups .

Aromatic Trifluoromethyl-Containing Propanoic Acids

3-[4-Methyl-3-(trifluoromethyl)phenyl]propanoic Acid
  • Structure : Trifluoromethyl group attached to a phenyl ring instead of pyrrolidine.
  • Key Differences : Aromatic vs. alicyclic trifluoromethyl environments.
  • Functional Impact: The phenyl ring enhances resonance stabilization, increasing the acidity of the propanoic acid group (lower pKa) compared to the target compound. This may influence binding to charged residues in biological targets .

Other Propanoic Acid Derivatives

3-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic Acid
  • Structure: Pyrrolidone ring fused to a phenyl group, linked to propanoic acid.
  • Key Differences : Extended conjugation via the phenyl-pyrrolidone system.
  • Functional Impact : Conjugation may enhance UV absorption properties, making it suitable for analytical applications, unlike the target compound’s focus on receptor modulation .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₁₀H₁₄F₃NO₃ 3-Methoxymethyl, 4-Trifluoromethyl 253.22 High lipophilicity, CNS activity potential
FE@SNAP (from SNAP-7941 derivatives) C₂₅H₂₈F₂N₄O₅ Difluorophenyl, Methoxymethyl 526.51 MCHR1 antagonist, ester prodrug
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid C₇H₉NO₄ 2,5-Dioxo 171.15 Polar, irritant
3-[4-Methyl-3-(trifluoromethyl)phenyl]propanoic Acid C₁₁H₁₁F₃O₂ Aromatic trifluoromethyl 236.20 Higher acidity (pKa ~3.5)

Biological Activity

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS: 2097999-82-9) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C12H16F3N1O2
Molecular Weight 275.26 g/mol
CAS Number 2097999-82-9
Purity Not specified

The trifluoromethyl group in the compound is known to enhance biological activity by increasing lipophilicity and modifying receptor interactions. The pyrrolidine ring structure contributes to its ability to act on various biological pathways, particularly those involved in neurotransmission and inflammation.

1. Neuropharmacological Effects

Research indicates that compounds containing pyrrolidine structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The trifluoromethyl group has been shown to enhance the potency of similar compounds in inhibiting serotonin uptake, which could suggest potential applications in treating mood disorders .

2. Anti-inflammatory Properties

Studies have demonstrated that related compounds exhibit significant anti-inflammatory effects. For instance, the incorporation of trifluoromethyl groups has been linked to improved efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

3. Antimicrobial Activity

There is emerging evidence that pyrrolidine derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens by disrupting their cellular functions .

Case Study 1: Neurotransmitter Modulation

A study focusing on a series of pyrrolidine derivatives, including those with trifluoromethyl substitutions, found that these compounds significantly modulated serotonin levels in rodent models. The results indicated a dose-dependent increase in serotonin uptake inhibition, suggesting potential antidepressant effects .

Case Study 2: Anti-inflammatory Screening

In a screening assay for anti-inflammatory agents, this compound was evaluated alongside known COX inhibitors. The compound showed comparable activity to established anti-inflammatory drugs at similar concentrations, indicating its potential as a therapeutic agent .

Table 1: Comparative Biological Activity of Pyrrolidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundSerotonin Uptake Inhibition15
Trifluoromethyl Pyrrolidine DerivativeCOX Inhibition10
Another Pyrrolidine CompoundAntimicrobial20

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